![molecular formula C17H17NO4 B063431 2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde CAS No. 175278-47-4](/img/structure/B63431.png)
2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde is an organic compound with the molecular formula C17H17NO4 and a molecular weight of 299.32 g/mol . It is characterized by the presence of a tert-butyl group attached to a phenoxy ring, which is further connected to a nitrobenzaldehyde moiety. This compound is known for its applications in various chemical reactions and research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde typically involves the reaction of 4-tert-butylphenol with 2-fluorobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like N,N-dimethylformamide at elevated temperatures . The nitro group is introduced through nitration using reagents like sulfuric acid and sodium nitrate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Various nucleophiles, solvents like dichloromethane.
Major Products Formed
Reduction: 2-[4-(tert-Butyl)phenoxy]-5-aminobenzaldehyde.
Oxidation: 2-[4-(tert-Butyl)phenoxy]-5-nitrobenzoic acid.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and affect various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(tert-Butyl)phenoxy]benzaldehyde
- 2-[4-(tert-Butyl)phenoxy]-5-aminobenzaldehyde
- 2-[4-(tert-Butyl)phenoxy]-5-nitrobenzoic acid
Uniqueness
2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde is unique due to the presence of both a nitro group and an aldehyde group on the same aromatic ring. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-5-nitrobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-17(2,3)13-4-7-15(8-5-13)22-16-9-6-14(18(20)21)10-12(16)11-19/h4-11H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWJMFSAQPDRJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384292 |
Source


|
| Record name | 2-(4-tert-Butylphenoxy)-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-47-4 |
Source


|
| Record name | 2-(4-tert-Butylphenoxy)-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-OXABICYCLO[4.1.0]HEPTANE,3-(METHOXYMETHYL)-](/img/structure/B63350.png)
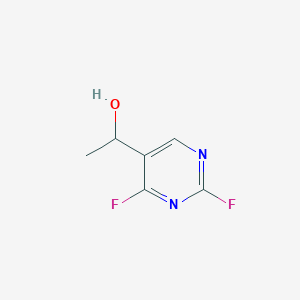
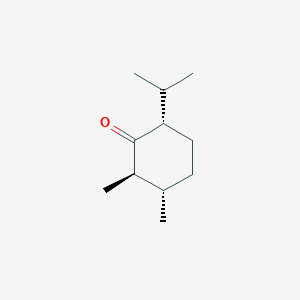

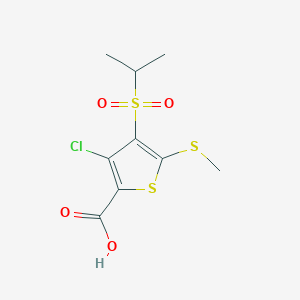
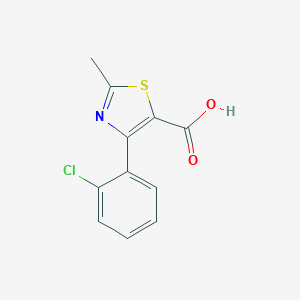
![N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride](/img/structure/B63362.png)
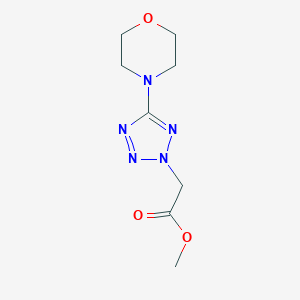

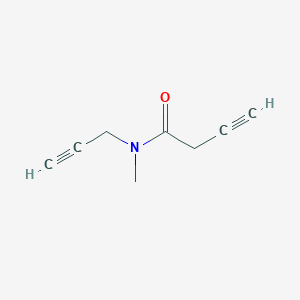
![4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline](/img/structure/B63371.png)
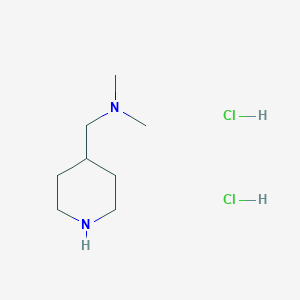
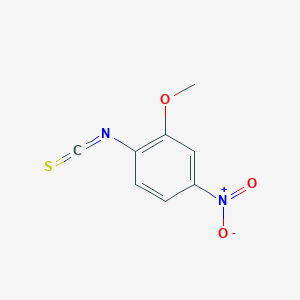
![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride](/img/structure/B63379.png)
